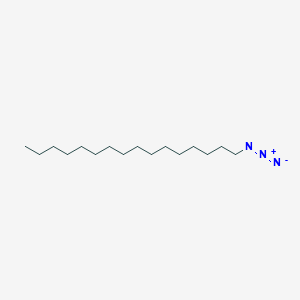

1-Azidohexadecane

Description

1-Azidohexadecane (C₁₆H₃₃N₃) is a long-chain alkyl azide characterized by a 16-carbon backbone terminated with an azide (-N₃) functional group. It is synthesized via nucleophilic substitution, where 1-bromohexadecane reacts with sodium azide (NaN₃) in dimethylformamide (DMF) . This compound is widely utilized in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to form stable triazole linkages for applications in drug development, polymer science, and membrane biochemistry .

Its hydrophobic alkyl chain enables integration into lipid membranes, making it valuable for studying membrane-bound catalytic systems and phospholipid synthesis . For example, this compound reacts with propargyl glucose to form triazole-containing glucopyranoside derivatives, which are explored for cytotoxic activity .

Properties

IUPAC Name |

1-azidohexadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-19-17/h2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXXPLAENIZWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459532 | |

| Record name | hexadecyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66143-67-7 | |

| Record name | hexadecyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Azidohexadecane can be synthesized using various methods, including the Staudinger reaction, azido transfer reagents, and copper-catalyzed click chemistry.

Staudinger Reaction: This involves the reaction of triphenylphosphine with an azide compound to form a phosphazide intermediate, which then reacts with an alkyl halide to form the desired alkyl azide.

Azido Transfer Reagents: Reagents such as N-iodosuccinimide and trimethylsilyl azide can be used to convert alkyl halides to alkyl azides.

Copper-Catalyzed Click Chemistry: This involves the reaction of a terminal alkyne and an azide in the presence of a copper catalyst to form a triazole product.

Chemical Reactions Analysis

1-Azidohexadecane undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Common reagents used in these reactions include triphenylphosphine, lithium aluminum hydride, and copper catalysts. Major products formed from these reactions include amines and triazoles.

Scientific Research Applications

1-Azidohexadecane has several applications in scientific research:

Biology: It is used in the development of fluorescent probes for biomolecules and in the study of biological pathways involving azide groups.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Azidohexadecane involves the reactivity of the azide group. The azide group is prone to nucleophilic attack due to its electron-withdrawing effect, making it a versatile functional group for various chemical reactions. In biological systems, the azide group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules.

Comparison with Similar Compounds

Chain Length and Membrane Retention: 1-Azidohexadecane vs. 1-Azidododecane

A critical comparison involves this compound (C16) and its shorter-chain analogue, 1-azidododecane (C12). Experimental studies demonstrate that the alkyl chain length significantly impacts membrane retention and reaction efficiency:

| Property | This compound (C16) | 1-Azidododecane (C12) |

|---|---|---|

| Membrane Retention | High (prolonged interaction) | Moderate (rapid dissociation) |

| Reaction Efficiency | Enhanced in catalytic systems | Reduced due to shorter retention |

| Buffer Sensitivity | Preferentially selected at high TES buffer (600 mM) | Less favored under similar conditions |

Key Findings :

- In catalytic membrane systems, this compound is enriched over 1-azidododecane due to its longer hydrophobic tail, which increases residence time in lipid bilayers. This enhances its likelihood of reacting with membrane-bound catalysts and alkyne lysolipids .

- At elevated concentrations of TES buffer (600 mM), the selectivity for C16 over C12 increases by approximately 2.5-fold in phospholipid products and 3-fold in oligotriazole ligands (Fig. 7) .

Environmental Modulation of Reactivity

The reactivity of this compound is sensitive to environmental conditions, particularly buffer composition:

| Buffer Concentration | C16/C12 Ratio (Phospholipid) | C16/C12 Ratio (Oligotriazole) |

|---|---|---|

| 400 mM TES | 1.8:1 | 2.0:1 |

| 600 mM TES | 4.5:1 | 6.0:1 |

Mechanistic Insight :

Functional Group Comparisons: Azides vs. Halides

| Compound | Functional Group | Reactivity Profile | Applications |

|---|---|---|---|

| This compound | -N₃ | CuAAC click chemistry | Drug design, membrane studies |

| 1-Iodododecane | -I | Nucleophilic substitution | Organic synthesis intermediates |

- Unlike alkyl azides, iodides undergo SN2 reactions but lack the versatility of azides in bioorthogonal chemistry.

Biological Activity

1-Azidohexadecane is a compound of significant interest due to its unique azide functional group, which imparts various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in biomedical fields.

This compound is an azide derivative of hexadecane, characterized by the presence of a terminal azide group (-N₃). The synthesis typically involves the conversion of hexadecane derivatives through azidation reactions, often utilizing sodium azide in the presence of suitable solvents and conditions to ensure high yields.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, its effectiveness against various bacterial strains has been documented, suggesting potential applications in developing antimicrobial agents.

- Mechanism of Action : The antimicrobial action is believed to arise from the disruption of bacterial cell membranes and interference with cellular processes. The azide group may play a critical role in this mechanism by facilitating the formation of reactive nitrogen species that are toxic to bacteria.

2. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cell lines, including cancerous and non-cancerous cells. The findings indicate a differential cytotoxic effect based on cell type:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| M-HeLa | 90 | Moderate cytotoxicity observed |

| Vero | >100 | Low cytotoxicity |

| FetMSC | >100 | Minimal toxicity |

The data suggest that while this compound can induce cell death in certain cancer cell lines (like M-HeLa), it exhibits lower toxicity towards normal cells (Vero and FetMSC), indicating a potential for selective targeting in cancer therapy .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Compounds with azide groups can exhibit varying degrees of radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.

Case Studies and Research Findings

Several case studies highlight the biological applications of this compound:

- Study on Antimicrobial Properties : In a controlled study, this compound was tested against pathogenic strains such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to controls, supporting its potential as an antimicrobial agent .

- Cytotoxicity Assessments : Research involving various cancer cell lines demonstrated that this compound selectively inhibited growth in malignant cells while sparing normal cells. This selectivity is essential for developing targeted therapies with reduced side effects .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research and application in pharmaceuticals, particularly in antimicrobial and anticancer therapies. Future studies should focus on:

- Elucidating the detailed mechanisms underlying its biological effects.

- Exploring formulations that enhance its stability and bioavailability.

- Conducting in vivo studies to assess therapeutic efficacy and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.